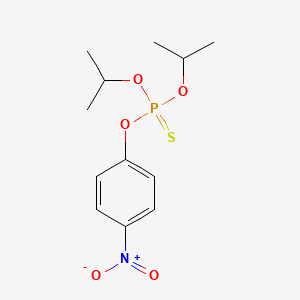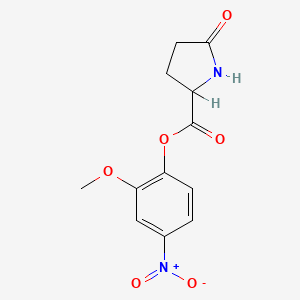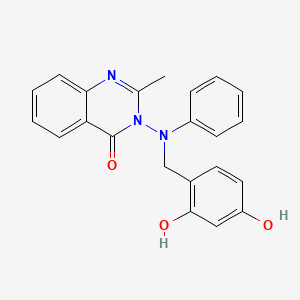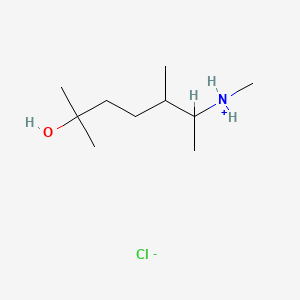
2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride is a chemical compound with a complex structure It is a derivative of heptanol, characterized by the presence of dimethyl and methylamino groups, along with a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride typically involves multiple steps. One common method includes the alkylation of 2,5-dimethylheptanol with a methylamine derivative, followed by the introduction of a hydrochloride group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing yield and minimizing waste, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like hydroxide or cyanide ions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in studies involving cell signaling and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role in drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways. The compound may act on enzymes or receptors, altering their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptanol, 6-amino-2-methyl-: This compound shares a similar heptanol backbone but differs in the position and type of substituents.
2-Heptanol, 2,5-dimethyl-: Lacks the methylamino group, resulting in different chemical properties and reactivity.
Uniqueness
2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride is unique due to the presence of both dimethyl and methylamino groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63834-32-2 |
|---|---|
Formule moléculaire |
C10H24ClNO |
Poids moléculaire |
209.76 g/mol |
Nom IUPAC |
(6-hydroxy-3,6-dimethylheptan-2-yl)-methylazanium;chloride |
InChI |
InChI=1S/C10H23NO.ClH/c1-8(9(2)11-5)6-7-10(3,4)12;/h8-9,11-12H,6-7H2,1-5H3;1H |
Clé InChI |
XVKMPUZIWXZDAD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C)(C)O)C(C)[NH2+]C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)


![3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene](/img/structure/B13770426.png)

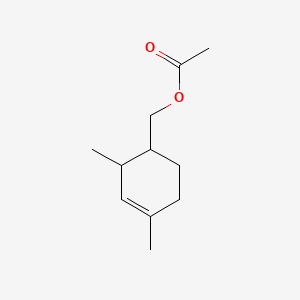
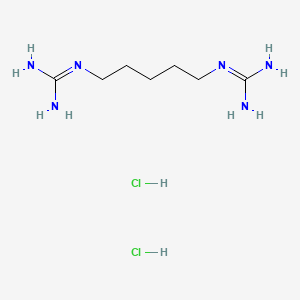
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)

